1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Medicinal chemistry groups often face bottlenecks sourcing amine-functionalized fragment building blocks with balanced hydrophilicity for direct library synthesis. 1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone (CAS 458566-82-0) resolves this: • Free primary amine enables direct high-throughput amide coupling, sulfonamide formation, or reductive amination-eliminating protection/deprotection steps required with hydroxy analogs. • Cyclopropylacetyl group enhances metabolic stability vs. unsubstituted acetyl analogs by reducing CYP-mediated oxidation. • Low MW (182.26 Da), moderate TPSA (46.3 Ų), and XLogP3 of 0.4 align with Rule-of-Three fragment guidelines for protease, kinase, or GPCR-targeted libraries.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B12069772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)N2CCC(CC2)N
InChIInChI=1S/C10H18N2O/c11-9-3-5-12(6-4-9)10(13)7-8-1-2-8/h8-9H,1-7,11H2
InChIKeyJPTMPKQCFSLRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone: Identity & Procurement


1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone is a small-molecule building block belonging to the class of 4-aminopiperidine amides. Its structure comprises a piperidine ring substituted at the 4-position with a primary amine and N-functionalized with a 2-cyclopropylacetyl group. The compound has a molecular weight of 182.26 g/mol and a computed XLogP3-AA of 0.4, indicating balanced hydrophilicity for a fragment-sized molecule [1]. It is primarily supplied as a research intermediate for medicinal chemistry derivatization, where the free primary amine serves as a synthetic handle for amide bond formation, sulfonamide coupling, or reductive amination reactions [1].

1

Primary amine handle for amide coupling, sulfonamide formation, and reductive amination

2

Fragment-sized molecule with balanced hydrophilicity for medicinal chemistry libraries

3

Cyclopropylacetyl group supports metabolic stability studies and vector elaboration

Non-Interchangeability of 4-Aminopiperidine Cyclopropyl Ethanones


Within the class of cyclopropylacetyl-piperidine intermediates, seemingly minor structural variations produce marked differences in both physicochemical properties and downstream synthetic utility. The presence and position of the free primary amine on the piperidine ring is the critical differentiator. Replacement of the amine with a hydroxyl group, as in 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone, eliminates the most reactive nucleophilic center, precluding amine-specific bioconjugation or amide library synthesis. Substitution with a carbonitrile group, as in 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile, introduces a strong electron-withdrawing group that alters the piperidine nitrogen's basicity and reactivity. Even moving from a piperidine to a piperazine scaffold, as in 1-(4-Benzylpiperazin-1-yl)-2-cyclopropylethanone, changes the hydrogen-bond donor/acceptor count and topological polar surface area, directly impacting permeability and target engagement profiles. These differences are quantifiable and rule out generic interchangeability without re-optimization of downstream chemistry or biological activity [1].

4-Hydroxy analog alters reactive center

Replacing the amine with a hydroxyl eliminates the nucleophilic site, preventing direct amide library synthesis without activation.

4-Carbonitrile analog shifts basicity

The electron-withdrawing nitrile group modifies piperidine nitrogen reactivity, potentially changing coupling efficiency and protonation states.

Piperazine scaffold changes H-bond profile and TPSA

Moving to a piperazine core alters the hydrogen-bond donor/acceptor count and polar surface area, which may affect target engagement and permeability.

1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone: Differentiation from Closest Analogs


Hydrogen Bond Donor/Acceptor Differences Among Analogs

The target compound possesses one hydrogen bond donor (HBD; primary amine) and two hydrogen bond acceptors (HBA; amide carbonyl and piperidine nitrogen). The 4-hydroxy analog, 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone, also has one HBD but three HBA due to the hydroxyl oxygen. The 4-carbonitrile analog, 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile, has zero HBD. This difference in HBD count is critical: the absence of a donor in the nitrile analog eliminates the capacity for key directional interactions with biological targets that require a hydrogen bond donor at this position [1].

H-Bond Donor Count
Reported
Target: 1 HBD (primary amine) vs. nitrile analog: 0 HBD
Primary amine provides directional H-bonding, absent in nitrile comparator
Computed properties; HBD count affects fragment-based hit expansion logic
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

TPSA and Permeability: Comparison with Piperazine Analog

The target compound exhibits a TPSA of 46.3 Ų, driven by the primary amine and amide carbonyl. In contrast, 1-(4-Benzylpiperazin-1-yl)-2-cyclopropylethanone has a TPSA of 32.8 Ų (containing two tertiary amines and an amide, but no primary amine). This 13.5 Ų increase pushes the target compound closer to the upper limit of 60-70 Ų often associated with oral absorption and blood-brain barrier penetration. The higher TPSA of the target compound may correlate with reduced passive membrane permeability but improved aqueous solubility relative to the less polar piperazine analog [1].

TPSA Comparison
Reported
Target TPSA 46.3 Ų; piperazine analog 32.8 Ų (+13.5 Ų)
Higher TPSA may reduce passive permeability but improve solubility
Difference informs scaffold choice for CNS/oral programs without empirical measurement
ADME CNS Drug Discovery Physicochemical Property Optimization

Lipophilicity: Cyclopropyl vs. Phenylacetyl Amides

The cyclopropylacetyl moiety confers a computed XLogP3-AA of 0.4 to the target compound. This is significantly lower than the hypothetical phenylacetyl analog 1-(4-Amino-piperidin-1-yl)-2-phenyl-ethanone, which has a computed XLogP3-AA of 1.6 [1]. The 1.2 log unit difference corresponds to an approximately 16-fold lower predicted octanol-water partition coefficient. In lead optimization, this lower lipophilicity is advantageous for reducing off-target binding (e.g., hERG) and improving metabolic stability, as lipophilic ligand efficiency (LLE) can be maximized by starting from a less lipophilic core [2].

Lipophilicity (XLogP3)
Class-level
Target XLogP3 0.4 vs. phenylacetyl analog 1.6 (Δ -1.2 log units)
Lower lipophilicity supports ligand efficiency optimization and may reduce off-target binding
Class-level inference; literature supports lower logP for metabolic stability and LLE
Lipophilicity Ligand Efficiency Drug-Likeness

Primary Amine Reactivity in Parallel Library Synthesis

The primary amine on the target compound enables direct, high-yielding amide bond formation with carboxylic acid building blocks. This reactivity is absent in analogs where the 4-position is occupied by a hydroxyl (requires activation) or a nitrile (requires reduction). Quantitative assessment of reaction yields from analogous systems shows that primary amine acylation with standard coupling reagents (e.g., HATU, DIPEA, DMF) proceeds with >90% conversion in 1 h at room temperature, whereas alcohol acylation under identical conditions typically requires 12-24 h and achieves 60-80% conversion [1]. This difference in reactivity directly translates to higher library synthesis throughput and purity.

Primary Amine Reactivity
Class-level
Acylation >90% in 1 h vs. alcohol esterification 60-80% in 12-24 h
Reported faster, higher-yielding library synthesis with primary amine coupling
Typical yields for aliphatic amines; HATU/DIPEA/DMF conditions assumed
Parallel Synthesis Amide Coupling Medicinal Chemistry

1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone: Procurement Scenarios


Fragment-Based Screening with Primary Amine

This compound is ideally suited for inclusion in fragment libraries targeting proteases, kinases, or GPCRs where a primary amine can form a critical salt bridge or hydrogen bond with an aspartate or glutamate residue. Its low molecular weight (182.26 Da) and moderate TPSA (46.3 Ų) align with Rule-of-Three guidelines for fragment selection [1]. The cyclopropyl group provides a defined vector for growing the fragment into lead-like space.

Parallel Amide Synthesis for SAR Expansion

Procurement by medicinal chemistry groups running amide coupling campaigns: the primary amine permits direct, high-throughput diversification with commercial carboxylic acid building blocks. The 2-cyclopropylacetyl group serves as a metabolically stable replacement for an acetyl group, reducing CYP-mediated oxidation compared to an unsubstituted acetyl analog [2]. This reactivity advantage avoids the protection/deprotection steps required with the hydroxy analog.

PROTAC Synthesis with Amine Linker Attachment

The free amine serves as an orthogonal conjugation site for attaching E3 ligase ligands via amide or sulfonamide linkages, while the cyclopropylacetyl moiety can be elaborated toward the target-protein binding warhead. The low lipophilicity (XLogP3 = 0.4) helps maintain favorable solubility for bifunctional molecules that often suffer from poor physicochemical properties [1].

Application
Selection Property
Validation Focus
Fragment-based screening
Primary amine H-bond donor; low-molecular-weight fragment
Hit expansion with cyclopropyl vector; target-engagement assays
Parallel amide library synthesis
Free primary amine for high-throughput amide coupling
Reaction yield and purity; metabolite stability of cyclopropylacetyl group
PROTAC linker attachment
Orthogonal amine conjugation site; low lipophilicity
Bifunctional molecule solubility; linker-warned SAR expansion
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